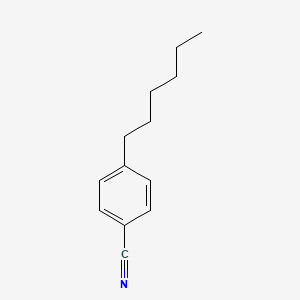

4-N-hexylbenzonitrile

Description

Contextualization of Benzonitrile (B105546) Derivatives in Advanced Organic Materials

Benzonitrile derivatives are a class of organic compounds that have garnered substantial attention in materials science. Their utility stems from the versatile nature of the benzonitrile moiety, which can be readily modified to tune the electronic and physical properties of the resulting materials. These derivatives are integral components in the design of materials for organic light-emitting diodes (OLEDs), liquid crystals, and other optoelectronic devices. worktribe.comrsc.org

The introduction of various functional groups to the benzonitrile core allows for the precise control of molecular architecture and intermolecular interactions. This, in turn, influences the bulk properties of the material, such as its thermal stability, charge transport characteristics, and liquid crystalline behavior. For instance, the incorporation of donor and acceptor groups can lead to materials with thermally activated delayed fluorescence (TADF), a crucial mechanism for enhancing the efficiency of OLEDs. rsc.orgaip.org

Academic Significance of 4-N-hexylbenzonitrile as a Model Compound in Materials Research

Within the broad family of benzonitrile derivatives, this compound serves as a valuable model compound. Its relatively simple structure allows for fundamental studies of structure-property relationships in more complex systems. Researchers utilize this compound to investigate the influence of alkyl chain length and the nitrile group on the formation of liquid crystal phases and other ordered structures. researchgate.netnih.gov

The study of this compound provides insights into how molecular shape and polarity drive self-assembly processes. These fundamental investigations are essential for the rational design of new materials with tailored properties for specific applications, from high-resolution displays to advanced sensors. The ferroelectric nematic phase, a state of matter with spontaneous electrical polarization, has been a significant area of liquid crystal research, and the study of molecules like this compound contributes to understanding the emergence of such polar ordering. researchgate.net

Table 1: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₃H₁₇N |

| Molecular Weight | 187.28 g/mol nih.gov |

| IUPAC Name | 4-hexylbenzonitrile nih.gov |

| CAS Number | 29147-95-3 nih.gov |

Table 2: Research Applications of Benzonitrile Derivatives

| Application Area | Description | Key Benzonitrile Feature |

| Organic Light-Emitting Diodes (OLEDs) | Used as emitters, particularly for blue light, to improve efficiency and lifetime. aip.org | Tunable electronic properties through donor-acceptor structures. worktribe.comrsc.org |

| Liquid Crystals | Formation of various liquid crystalline phases for display technologies. | Anisotropic molecular shape and polarity. |

| Supramolecular Chemistry | Precise recognition of guest molecules. nih.gov | Specific non-covalent interactions. nih.gov |

Structure

3D Structure

Properties

CAS No. |

29147-95-3 |

|---|---|

Molecular Formula |

C13H17N |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

4-hexylbenzonitrile |

InChI |

InChI=1S/C13H17N/c1-2-3-4-5-6-12-7-9-13(11-14)10-8-12/h7-10H,2-6H2,1H3 |

InChI Key |

QLSILVVVEOHLOG-UHFFFAOYSA-N |

SMILES |

CCCCCCC1=CC=C(C=C1)C#N |

Canonical SMILES |

CCCCCCC1=CC=C(C=C1)C#N |

Origin of Product |

United States |

Methodological Approaches to the Synthesis of 4 N Hexylbenzonitrile and Analogues

Established Synthetic Pathways for N-alkylbenzonitrile Structures

The creation of n-alkylbenzonitrile frameworks relies on a variety of established synthetic strategies. These methods can be broadly categorized into conventional organic techniques and emerging applications like mechanochemistry.

Traditional organic synthesis provides robust and well-documented routes to n-alkylbenzonitriles. A common strategy involves the nucleophilic substitution reaction between a cyanide source and an alkyl halide or the alkylation of a phenolic precursor.

One documented method for a closely related analogue, 4-n-hexyloxybenzonitrile, involves the alkylation of 4-cyanophenol. In this procedure, 4-cyanophenol is treated with 1-bromohexane (B126081). google.com This Williamson ether synthesis is a classic example of forming an ether linkage by reacting an alkoxide with a primary alkyl halide. A similar principle can be applied to form the C-C bond in 4-n-hexylbenzonitrile, for instance, through cross-coupling reactions.

Another versatile approach is the conversion of other functional groups into the nitrile group. For example, the dehydration of amides or oximes can yield the corresponding nitrile. vanderbilt.edu The Sandmeyer reaction, a staple in aromatic chemistry, allows for the conversion of an aniline (B41778) (4-hexylaniline) to the corresponding benzonitrile (B105546) via a diazonium salt intermediate.

The following table summarizes a representative conventional synthesis pathway.

| Reactants | Reagents/Conditions | Product | Reaction Type | Reference |

| 4-Cyanophenol, 1-Bromohexane | Base (e.g., K₂CO₃), Solvent (e.g., Acetone) | 4-n-Hexyloxybenzonitrile | Williamson Ether Synthesis | google.com |

| 4-Hexylbenzamide | Dehydrating agent (e.g., POCl₃, P₂O₅) | This compound | Dehydration | vanderbilt.edu |

| 4-Hexylaniline | 1. NaNO₂, HCl2. CuCN | This compound | Sandmeyer Reaction | General Knowledge |

This table presents generalized and representative examples of conventional synthesis techniques.

Mechanochemistry, which involves chemical reactions induced by mechanical energy (e.g., ball milling) in the absence of bulk solvents, has emerged as a green and efficient alternative for organic synthesis. beilstein-journals.orgnih.gov This technique can lead to shorter reaction times, higher yields, and reduced waste compared to traditional solution-based methods. kobv.de

The synthesis of 4-hexylbenzonitrile has been successfully achieved using mechanochemical methods. cardiff.ac.uk In a specific application, a nickel-catalyzed reductive cross-electrophile coupling was performed under ball-milling conditions. This method couples an aryl halide with an alkyl halide, demonstrating the power of mechanochemistry to activate zero-valent metals for C-C bond formation. cardiff.ac.uk The reaction proceeds with significantly shorter reaction times than comparable solution-phase techniques. cardiff.ac.uk A study reported the synthesis of 4-hexylbenzonitrile in an 84% yield via this route. cardiff.ac.uk

The key advantages of mechanochemical synthesis are highlighted below:

| Feature | Description | Reference |

|---|---|---|

| Solvent-Free | Reactions are often conducted in the solid state or with minimal liquid, reducing the use of hazardous solvents. | beilstein-journals.org |

| Efficiency | Can lead to dramatically shorter reaction times and high product yields. | kobv.de |

| Novel Reactivity | Mechanical force can activate reagents and enable transformations that are difficult to achieve in solution. | nih.gov |

| Scalability | The principles of mechanochemistry are scalable for industrial applications. | nih.gov |

The synthesis of this compound and its analogues is fundamentally a study in functional group interconversion (FGI), defined as the process of converting one functional group into another. imperial.ac.uk The choice of precursors and the sequence of FGIs are critical for an efficient synthetic route. fiveable.me

The reactivity of precursors is a key consideration. For instance, in the alkylation of 4-cyanophenol, the reactivity of the 1-bromohexane precursor is crucial. The conversion of a primary alcohol (1-hexanol) into a more reactive alkyl halide (like 1-bromohexane) is a common FGI. ub.edu This can be achieved using reagents such as phosphorus tribromide (PBr₃). ub.edu The resulting alkyl halide is a better electrophile for the subsequent substitution reaction.

Similarly, the nitrile group itself can be installed through various FGIs. Common precursors and their transformations include:

Amides (R-CONH₂) to Nitriles (R-CN) : This is achieved through dehydration using reagents like phosphorus pentoxide (P₂O₅) or thionyl chloride (SOCl₂). vanderbilt.edu

Aldehydes (R-CHO) to Nitriles (R-CN) : This can be done via the formation of an aldoxime (R-CH=NOH) followed by dehydration. vanderbilt.edu

Alkyl Halides (R-X) to Nitriles (R-CN) : A straightforward nucleophilic substitution using a cyanide salt like potassium cyanide (KCN). vanderbilt.edu

The concept of modulating precursor reactivity allows chemists to fine-tune reaction conditions for optimal outcomes, which is essential for the synthesis of high-quality materials. nih.govnih.gov

| Precursor Functional Group | Target Functional Group | Typical Reagents | Reaction Type | Reference |

| Primary Alcohol (R-OH) | Alkyl Bromide (R-Br) | PBr₃, HBr | Nucleophilic Substitution | ub.edu |

| Primary Amide (R-CONH₂) | Nitrile (R-CN) | P₂O₅, SOCl₂, POCl₃ | Dehydration | vanderbilt.edu |

| Azide (R-N₃) | Primary Amine (R-NH₂) | H₂, Pd/C; LiAlH₄ | Reduction | vanderbilt.edu |

Utilization of this compound as a Key Building Block in Complex Molecular Architectures

A "building block" in chemistry refers to a molecular fragment or compound with reactive functional groups used for the modular assembly of more complex structures. wikipedia.orgresearchgate.net this compound and its analogues are quintessential building blocks, particularly in the synthesis of liquid crystals. mdpi.com The combination of a rigid benzonitrile core and a flexible hexyl tail imparts specific properties that are desirable for creating mesophases. colorado.edu

These building blocks are frequently used to construct larger, often "bent-core" or "banana-shaped" molecules. ajchem-a.comresearchgate.net These complex architectures are of significant interest for their unique properties, including potential ferroelectricity and applications in advanced displays. unizar.es

For example, this compound can be further functionalized, such as through bromination, to create intermediates like 2,6-dibromo-4-n-hexylbenzonitrile. ncsu.edu This new building block can then undergo subsequent coupling reactions to be incorporated into larger, more intricate molecular designs. ncsu.edu Similarly, related compounds like 4-alkoxybenzonitriles are routinely coupled with central cores, such as those derived from resorcinol (B1680541) or isophthalic acid, to form symmetric bent-core liquid crystals. mdpi.com The synthesis often involves esterification or the formation of imine linkages to connect the benzonitrile "arms" to the central unit. mdpi.com

The role of this compound and its analogues as building blocks is summarized in the following research examples:

| Building Block | Central Core/Coupling Partner | Resulting Molecular Architecture | Application/Property | Reference |

| 2,6-dibromo-4-n-hexylbenzonitrile | Not specified | Precursor for more complex molecules | Synthetic Intermediate | ncsu.edu |

| 4-hydroxybenzonitrile (analogue) | 5,5-diethylpyrimidine derivative | Bent-shaped liquid crystal | Nematic Mesophase | ajchem-a.com |

| 4-alkoxybenzaldehyde (analogue) | Resorcinol or Isophthalic acid derivatives | Symmetric bent-core liquid crystals | Mesomorphic Behavior | mdpi.com |

| 4-alkoxybenzoyl chloride (analogue) | 4-chloro-1,3-diaminobenzene derivatives | Azo-functionalized bent-core liquid crystals | Photosensitivity, Nematic Phase | researchgate.netchemrxiv.org |

Advanced Spectroscopic and Structural Elucidation Techniques for Benzonitrile Liquid Crystals

Nuclear Magnetic Resonance (NMR) Spectroscopy for Anisotropic Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structure and dynamics of molecules in anisotropic environments like liquid crystals. nih.gov Unlike in isotropic solutions where rapid molecular tumbling averages out orientation-dependent interactions, in liquid crystal phases, these interactions provide valuable structural information. blogspot.com The NMR spectrum of an aligned liquid crystal sample is highly sensitive to the orientation of the molecules with respect to the external magnetic field. aps.org

For benzonitrile (B105546) derivatives, NMR can probe the local order of different molecular fragments. The technique can distinguish between the aromatic core, the flexible alkyl chain, and the polar cyano group. Anisotropic interactions, such as residual dipolar couplings (RDCs) and residual chemical shift anisotropies (RCSAs), can be measured in partially aligned samples. nih.gov RDCs provide information on the relative orientations of different chemical bonds, while RCSAs report on the orientation of the chemical shielding tensors, which is particularly useful for molecules with fewer protons. nih.gov

The chemical shifts (δ) of protons (¹H NMR) and carbons (¹³C NMR) are significantly affected by the anisotropic environment. The delocalized π-electrons of the benzene (B151609) ring generate a ring current that leads to a strong deshielding effect on the aromatic protons, causing them to resonate at downfield shifts (typically 6.5-8 ppm). libretexts.orglibretexts.org This magnetic anisotropy is a key feature in the NMR spectra of benzonitrile liquid crystals. libretexts.orglibretexts.org

Detailed Research Findings: In studies of nematic liquid crystals, the NMR spin-lattice relaxation rate (1/T₁) can be anisotropic, meaning its value depends on the orientation of the molecules within the magnetic field. blogspot.com This anisotropy in relaxation times can help differentiate between various types of molecular motion. blogspot.com Furthermore, the analysis of coupling constants, such as the three-bond (vicinal) coupling, can provide detailed information about the conformation of the alkyl chain. organicchemistrydata.org

Table 1: Typical ¹H NMR Chemical Shift Ranges for 4-n-hexylbenzonitrile Moieties This interactive table provides expected chemical shift ranges for the different proton environments in this compound. Click on a row to highlight it.

| Molecular Fragment | Proton Type | Approximate Chemical Shift (δ) ppm | Key Influencing Factors |

| Alkyl Chain | Terminal Methyl (-CH₃) | 0.8 - 1.0 | Aliphatic, shielded environment |

| Alkyl Chain | Methylene (B1212753) (-CH₂-) | 1.2 - 1.7 | Shielded aliphatic environment |

| Alkyl Chain | Methylene adjacent to ring (-CH₂-Ar) | 2.5 - 2.8 | Deshielded by the aromatic ring |

| Benzene Ring | Aromatic Protons (Ar-H) | 7.2 - 7.7 | Magnetic anisotropy of the ring, electron-withdrawing effect of -CN |

| Nitrile Group | (No protons) | N/A | Influences electronic environment of adjacent aromatic protons |

Note: The exact chemical shifts can vary based on the solvent, temperature, and specific liquid crystal phase. libretexts.orgchemistrysteps.com

Fourier Transform Infrared (FTIR) Spectroscopy for Mesophase Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a crucial technique for analyzing the mesophases of liquid crystals by probing their molecular vibrations. azooptics.com Each functional group in a molecule absorbs infrared radiation at a characteristic frequency, creating a unique spectral fingerprint. nih.gov Changes in the position, intensity, and shape of these absorption bands can signify phase transitions, changes in molecular conformation, and variations in intermolecular interactions. mdpi.com

For this compound, key vibrational bands include the C≡N stretch of the nitrile group, the C-H stretches of the aromatic ring and the alkyl chain, and the aromatic ring vibrations. The C≡N stretching vibration, typically appearing around 2230 cm⁻¹, is particularly sensitive to the local molecular environment and ordering. A shift in this peak's position or a change in its intensity can indicate the transition from an isotropic liquid to a nematic or smectic phase.

Detailed Research Findings: FTIR studies on similar liquid crystal systems, such as mesophase pitches, demonstrate that the technique can track structural evolution during phase transitions. sciepublish.comwhiterose.ac.uk For instance, the analysis of C-H bending vibrations can reveal changes in the arrangement of aromatic cores. sciepublish.com In studies of polymer and liquid crystal blends, FTIR is used to confirm the chemical signatures of the constituent materials and to investigate interactions between them. osti.gov Attenuated Total Reflectance (ATR-FTIR) is a particularly useful sampling method that allows for the analysis of liquid or solid samples directly, without preparation, making it suitable for monitoring phase transitions in real-time. mt.com

Table 2: Characteristic FTIR Absorption Bands for this compound This interactive table lists the primary vibrational modes and their expected wavenumber ranges for this compound. Click on a row to highlight it.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Significance in Mesophase Analysis |

| 3100 - 3000 | C-H Stretch | Aromatic C-H | Changes indicate variations in aromatic ring interactions. |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (Hexyl chain) | Changes in peak shape or intensity can reflect conformational ordering of the alkyl chain. |

| ~2230 | C≡N Stretch | Nitrile (-C≡N) | Highly sensitive to local polarity and molecular order; shifts often occur at phase transitions. |

| 1600 & 1490 | C=C Stretch | Aromatic Ring | Indicates the integrity of the benzene core. |

| ~1465 | C-H Bend | Aliphatic -CH₂- | Sensitive to the packing and conformation of the alkyl chains. |

| ~820 | C-H Bend (out-of-plane) | 1,4-disubstituted Benzene | Related to the substitution pattern of the aromatic ring. |

Note: These values are approximate and can be influenced by the specific phase and temperature of the sample. azooptics.comupi.edu

X-ray Diffraction (XRD) for Molecular Packing and Orientational Order

X-ray diffraction (XRD) is a fundamental technique for determining the three-dimensional structure of crystalline and semi-crystalline materials, including the various mesophases of liquid crystals. measurlabs.comncess.gov.in By measuring the angles and intensities at which X-rays are scattered by the electron clouds of atoms, XRD provides information about the arrangement and spacing of molecules. iitk.ac.in

In the study of benzonitrile liquid crystals, XRD is used to distinguish between different mesophases:

Nematic Phase: Exhibits only diffuse scattering, indicating short-range positional order but long-range orientational order. alternator.science

Smectic Phases: Show one or more sharp diffraction peaks at small angles, corresponding to the layer spacing (d-spacing) of the molecular arrangement. The diffuse scattering at wider angles provides information about the average distance between molecules within a layer.

The analysis is based on Bragg's Law (nλ = 2dsinθ), which relates the wavelength of the X-rays (λ), the diffraction angle (θ), and the distance between crystal lattice planes (d). protoxrd.com This allows for the precise calculation of structural parameters like layer thickness in smectic phases.

Detailed Research Findings: XRD studies can reveal detailed information about molecular packing. researchgate.net For example, in some liquid crystal systems, researchers have used XRD to demonstrate how molecules pack in specific motifs, such as brickwork or herringbone patterns, and how these arrangements change under pressure. researchgate.netresearchgate.net The combination of XRD with molecular simulations can provide a comprehensive picture of the molecular-level organization. kaust.edu.sa The packing coefficient, which is a measure of how densely molecules are packed, can be derived from XRD data and used to validate structural models of liquid phases. ias.ac.in

Table 3: XRD Observables for Different Liquid Crystal Phases This interactive table outlines the expected XRD patterns and the structural information they provide for various mesophases relevant to compounds like this compound. Click on a row to highlight it.

| Liquid Crystal Phase | Small-Angle XRD Pattern (Low 2θ) | Wide-Angle XRD Pattern (High 2θ) | Information Derived |

| Isotropic Liquid | Single, broad diffuse halo | Single, broad diffuse halo | No long-range order, only average intermolecular distance. |

| Nematic (N) | Diffuse scattering similar to isotropic | Diffuse scattering, may show anisotropy if aligned | Long-range orientational order, short-range positional order. |

| Smectic A (SmA) | Sharp peak(s) corresponding to layer spacing (d) | Diffuse halo | Molecules are arranged in layers, with the long axis perpendicular to the layer plane. alternator.science |

| Smectic C (SmC) | Sharp peak(s) corresponding to layer spacing (d) | Diffuse halo | Molecules are arranged in layers, with the long axis tilted relative to the layer plane. alternator.science |

| Crystalline Solid | Multiple sharp peaks | Multiple sharp peaks | Long-range positional and orientational order in a 3D lattice. umass.edu |

Light Scattering Methods in Liquid Crystalline Studies

Light scattering is a non-invasive technique used to investigate the collective properties and dynamics of liquid crystals. Nematic liquid crystals, in particular, strongly scatter light due to thermal fluctuations of the director—the average local orientation of the molecules. tudelft.nl By analyzing the intensity and time-correlation of the scattered light, one can obtain information about the viscoelastic properties of the material.

The theory of light scattering in nematic liquid crystals, originally developed by the de Gennes group, relates the scattered light spectrum to the dynamics of the orientational fluctuations. tudelft.nl These fluctuations are described by different modes, corresponding to splay, twist, and bend deformations of the director field. The relaxation times of these modes are determined by the Frank elastic constants (K₁₁, K₂₂, K₃₃) and the viscosity coefficients of the liquid crystal.

Detailed Research Findings: Experiments combining rheology with small-angle light scattering (rheo-SALS) have been used to study the orientation of the director in nematic liquid crystals under shear. aps.org For instance, in studies of compounds with a cyano end group, circular scattering patterns at low shear rates indicate a polydomain texture, which becomes elongated at higher shear rates, signifying alignment of the director. aps.org In other studies, laser-induced filamentation and self-organized patterning have been observed in benzonitrile derivatives, revealing complex nonlinear optical properties that are dependent on temperature and laser power. aip.org The confinement of a liquid crystal in a thin film or porous medium significantly alters the light scattering behavior, as the boundary conditions impose restrictions on the allowed fluctuation modes. tudelft.nl

Elucidation of Structure Property Relationships in 4 N Hexylbenzonitrile Systems

Impact of Molecular Design on Mesophase Formation

The molecular design of calamitic (rod-like) liquid crystals, such as 4-n-hexylbenzonitrile, is a determining factor in the formation and stability of their mesophases. The structure, consisting of a rigid core (biphenylnitrile) and a flexible alkyl chain, dictates the type of liquid crystalline phases that emerge upon temperature changes. The length of this alkyl chain is a critical parameter in molecular design that significantly influences mesophase behavior.

Research on homologous series of liquid crystals demonstrates that as the length of the alkyl chain increases, the compound tends to exhibit a greater number of mesophases. researchgate.netmdpi.com For instance, in a series of compounds, a member with a shorter alkyl chain might only show a nematic phase, while longer-chain homologues could exhibit both nematic and various smectic phases. mdpi.comrsc.org This is because longer flexible chains promote the lamellar packing characteristic of smectic phases. mdpi.com The temperature range of these phases is also affected; for example, an increase in the number of methylene (B1212753) groups in the alkyl chain can elevate the temperature at which the material transitions to an isotropic liquid. mdpi.com

The introduction of different linking groups or alterations to the core structure can also profoundly impact mesophase formation. For example, studies on hockey-stick liquid crystals derived from 4-cyanoresorcinol show that the choice of linking groups (like azo, ester) and the orientation of the polar cyano group determine whether the material forms nematic or smectic phases and influences the nature of those phases (e.g., composed of tilted or non-tilted clusters). rsc.org While not this compound itself, this illustrates the principle that subtle changes in molecular design have significant consequences for self-assembly and mesophase type. rsc.orgrsc.org

The stability of the resulting mesophases is also a function of molecular interactions. Strong dipole moments, arising from groups like the nitrile (-CN) group in this compound, and polarizable groups are crucial for the formation of liquid crystalline phases. mdpi.com The interplay between the end-to-end aggregation forces and side-by-side cohesive forces, which are modulated by the molecular geometry, ultimately determines the specific type of mesophase observed. frontiersin.org

| Compound (4-n-alkyl-4'-cyanobiphenyl) | Alkyl Chain Length (n) | Crystal to Nematic/Smectic Transition (°C) | Nematic to Isotropic Transition (°C) |

|---|---|---|---|

| 5CB | 5 | 24 | 35.3 |

| 6CB (4-Hexyl-4'-biphenylcarbonitrile) | 6 | 14.5 | 29 |

| 7CB | 7 | 30 | 42.8 |

| 8CB | 8 | 21.5 (to SmA), 33.5 (SmA to N) | 40.5 |

This table presents data for the homologous series of 4-n-alkyl-4'-cyanobiphenyls (nCBs), which are structurally analogous to this compound, to illustrate the effect of alkyl chain length on phase transition temperatures. 4-Hexyl-4'-biphenylcarbonitrile (6CB) is a close analogue.

Correlation between Molecular Structure and Electro-Optical Performance

The introduction of specific polar groups, such as the nitrile (-CN) or nitro (-NO₂) group, into the core of a mesogen is a common strategy to control and enhance electro-optical parameters like dielectric anisotropy and birefringence. mdpi.com The magnitude and orientation of the molecular dipole moment relative to the principal molecular axis are particularly critical. mdpi.com A large dipole moment component parallel to the long axis of the molecule, as is the case for the 4-cyanobiphenyl (B145940) family, typically results in a positive dielectric anisotropy, a desirable trait for many electro-optical applications. mdpi.com Furthermore, theoretical studies using Density Functional Theory (DFT) can predict electro-optical parameters by calculating the dipole moment, polarizability (α), and first hyperpolarizability (β), establishing a direct link between the computed molecular structure and the material's potential electro-optical response. mdpi.com

Birefringence (Δn), the difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices, and dielectric anisotropy (Δε), the difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the liquid crystal director, are two of the most critical parameters for electro-optical applications. Both are highly dependent on molecular structure.

The presence of highly polarizable groups and a rigid molecular core with π-electron coupling, such as the biphenylnitrile structure, leads to high birefringence. cnr.it Studies on materials like 4'-Hexyl-4-biphenylcarbonitrile (6CB), a close structural relative of this compound, show that these molecules exhibit significant positive dielectric anisotropy. researchgate.netresearchgate.net This positive Δε is crucial for switching the liquid crystal molecules in a conventional twisted nematic device. The magnitude of Δε can be influenced by frequency and temperature. For instance, in 6CB, the dielectric anisotropy is positive and changes with frequency. researchgate.net Mixing 6CB with other liquid crystals, such as 4'-Octyl-4-biphenylcarbonitrile (8CB), can further tune these properties. researchgate.net The introduction of fluorine substituents or other polar groups into the molecular structure is a known method to significantly modify both birefringence and dielectric anisotropy. mdpi.com

| Compound/Mixture | Parameter | Value | Conditions | Reference |

|---|---|---|---|---|

| 4'-Hexyl-4-biphenylcarbonitrile (6CB) | Dielectric Anisotropy (Δε) | Positive, frequency dependent | Room Temp, 0-1000 kHz | researchgate.net |

| 4'-Hexyl-4-biphenylcarbonitrile (6CB) | Critical Frequency (fc) of Δε | 630.50 kHz | Room Temperature | researchgate.net |

| BHR71200-100 (LC Mixture) | Birefringence (Δn) | 0.199 | Not specified | researchgate.net |

| LC Mixture (Terphenyl/Biphenyl derivatives) | Birefringence (Δn) | 0.3375 | 636 nm, 23 °C | cnr.it |

This table provides representative data for birefringence and dielectric properties of 4'-Hexyl-4-biphenylcarbonitrile (6CB) and other relevant liquid crystal mixtures to contextualize the performance of such materials.

The "odd-even effect" is a well-documented phenomenon in liquid crystal science where properties oscillate depending on whether the number of carbon atoms in a flexible alkyl chain is odd or even. kashanu.ac.irresearchgate.net This effect arises from differences in molecular conformation and packing. For an even-numbered chain like the hexyl group (n=6) in this compound, the terminal methyl group is oriented more in line with the main molecular axis, whereas for an odd-numbered chain, it is oriented more off-axis. researchgate.net

This conformational difference leads to systematic variations in bulk properties. In homologous series of liquid crystals, properties such as birefringence (Δn) and dielectric anisotropy (Δε) often exhibit this odd-even alternation. kashanu.ac.irresearchgate.net For example, in the HO-(CnH2n+1)-O-C6H4-C6H4-CN series, the birefringence and order parameter tend to be higher for molecules with an odd number of carbons in the alkyl chain compared to their adjacent even-numbered counterparts. kashanu.ac.ir Conversely, the dipole moment in that same series showed an opposite trend, with even-numbered chains exhibiting a higher value. kashanu.ac.ir This effect is a powerful tool in molecular design, allowing for the fine-tuning of electro-optical properties by simply adjusting the alkyl chain length by a single methylene unit. researchgate.net

| Property | Alkyl Chain Parity | Observed Trend | Reference |

|---|---|---|---|

| Birefringence (Δn) | Odd | Higher Value | kashanu.ac.ir |

| Birefringence (Δn) | Even | Lower Value | kashanu.ac.ir |

| Order Parameter | Odd | Higher Value | kashanu.ac.ir |

| Order Parameter | Even | Lower Value | kashanu.ac.ir |

| Dipole Moment | Odd | Lower Value | kashanu.ac.ir |

| Dipole Moment | Even | Higher Value | kashanu.ac.ir |

This table summarizes the general trends of the odd-even effect on various electro-optical and physical properties in a homologous liquid crystal series as reported in the literature.

Molecular Interactions and Supramolecular Assemblies of 4 N Hexylbenzonitrile Derivatives

Intermolecular Forces within Liquid Crystalline Phases

The physical state and phase of a substance are determined by the balance between the kinetic energy of its molecules and the strength of the intermolecular forces (IMFs) between them. atlanticoer-relatlantique.casogang.ac.kr In the condensed phases of 4-N-hexylbenzonitrile, several key IMFs are at play, arising from its distinct molecular structure. The interplay of these forces is fundamental to the formation of its liquid crystalline state. atlanticoer-relatlantique.ca

Dipole-Dipole Interactions: The most significant polar interaction in this compound originates from the cyano group (-C≡N). The large difference in electronegativity between carbon and nitrogen creates a strong permanent dipole moment. uh.edu In the liquid crystalline phase, these dipoles tend to align with each other, contributing significantly to the long-range orientational order characteristic of nematic phases. marmara.edu.tr

London Dispersion Forces: These forces are present in all molecules and arise from temporary fluctuations in electron distribution. atlanticoer-relatlantique.ca For this compound, dispersion forces are significant along the entire molecule, particularly in the nonpolar hexyl tail and the phenyl ring. The elongated, rod-like shape of the molecule allows for a large surface area for contact between adjacent molecules, enhancing the strength of these dispersion forces and contributing to the stability of the mesophase. atlanticoer-relatlantique.casogang.ac.kr

The stability and type of liquid crystal phase are a direct consequence of the balance between these directional, strong dipole-dipole forces and the less specific but cumulative dispersion forces.

Table 1: Key Intermolecular Forces in this compound

| Intermolecular Force | Molecular Origin | Role in Liquid Crystal Phase |

|---|---|---|

| Dipole-Dipole Interaction | Permanent dipole of the polar cyano (-C≡N) group. | Promotes parallel alignment of molecular long axes, leading to orientational order. |

Self-Assembly Mechanisms Leading to Ordered Structures

The spontaneous formation of ordered structures from individual molecules is known as self-assembly. For this compound, this process is driven by the minimization of free energy, achieved by satisfying the various intermolecular interactions. The molecule's calamitic, or rod-like, shape is a primary factor in its ability to form anisotropic liquid crystal phases. uh.edutcichemicals.com

The self-assembly into a nematic phase—the simplest liquid crystal phase—involves molecules aligning their long axes in a common direction, known as the director. uh.eduwikipedia.org While they exhibit this long-range orientational order, their centers of mass remain randomly distributed, allowing the substance to flow like a liquid. wikipedia.orgossila.com This arrangement is a thermodynamic compromise: the alignment of the polar nitrile groups and the packing of the alkyl chains satisfy the IMFs, while the positional disorder maintains a higher entropy than a solid crystal.

Role of Hydrogen Bonding in Mesogen Aggregation

While the this compound molecule itself lacks a hydrogen bond donor (like an -OH or -NH group), its nitrile group can act as a hydrogen bond acceptor. frontiersin.org This capability allows it to form supramolecular liquid crystal complexes with other molecules that are hydrogen bond donors. frontiersin.org A common example is the interaction with para-n-alkoxybenzoic acids (nBAs). frontiersin.orgresearchgate.net

In such a mixture, an intermolecular hydrogen bond forms between the carboxylic acid proton (-COOH) of the benzoic acid and the nitrogen atom of the benzonitrile (B105546) (-C≡N). frontiersin.org This non-covalent interaction effectively creates a new, larger mesogenic unit. The formation of these hydrogen-bonded complexes can have a profound impact on the mesomorphic behavior, often leading to the induction or stabilization of more highly ordered smectic phases, where molecules are arranged in layers. frontiersin.org In a smectic A phase, for instance, the molecules are aligned within layers, with the director perpendicular to the layer planes. tcichemicals.com

Table 2: Example of a Hydrogen-Bonded Supramolecular Complex

| Component A (H-Acceptor) | Component B (H-Donor) | Resulting Interaction | Effect on Mesophase |

|---|

Interfacial Interactions and Molecular Orientation at Boundaries

The behavior of liquid crystals at interfaces is critical for their application in technologies like liquid crystal displays (LCDs). libretexts.org The orientation of this compound molecules at a boundary—such as between the liquid crystal and a solid substrate, or at the air-liquid interface—is governed by the minimization of interfacial energy.

The distinct polar and nonpolar segments of the molecule drive its orientation.

The polar benzonitrile "head" will preferentially interact with polar surfaces.

The nonpolar hexyl "tail" will favor interactions with nonpolar surfaces or will orient away from a polar surface (e.g., towards the air).

This differential affinity is exploited to control the alignment of the bulk liquid crystal material. By chemically or physically treating a substrate surface, one can promote a specific molecular orientation. For example, a polar-treated surface would attract the nitrile groups, potentially leading to a "homeotropic" alignment where the molecules stand perpendicular to the surface. Conversely, a surface treated to have weak, non-specific interactions might result in a "planar" alignment where the molecules lie parallel to the surface. This ability to dictate molecular orientation at boundaries is the fundamental principle behind the operation of most liquid crystal devices. mdpi.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 4-(trans-4-Pentylcyclohexyl)benzonitrile |

| 4-n-alkoxybenzoic acids |

| N-4-cyanobenzylidene-4-n-(hexyloxy)benzenamine |

Computational and Theoretical Investigations of 4 N Hexylbenzonitrile

Quantum Chemical Calculations for Electronic Structure and Molecular Properties (e.g., Density Functional Theory)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a single 4-N-hexylbenzonitrile molecule. cardiff.ac.uk DFT is a computational method that investigates the electronic structure of many-body systems by using functionals of the spatially dependent electron density. cardiff.ac.uk This approach allows for the calculation of various molecular properties that govern the macroscopic behavior of the material.

DFT calculations can be employed to optimize the molecular geometry of this compound, determining the most stable conformation by finding the minimum energy state. These calculations provide precise bond lengths, bond angles, and dihedral angles. Furthermore, DFT is used to compute key electronic properties that are crucial for understanding its behavior in liquid crystal phases and its response to external fields. These properties include the molecular dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter as it relates to the molecule's chemical reactivity and stability.

The molecular electrostatic potential (MEP) surface can also be mapped using DFT. The MEP is a valuable tool for visualizing the charge distribution within the molecule and identifying regions that are prone to electrophilic or nucleophilic attack, as well as potential sites for intermolecular interactions like hydrogen bonding. This information is vital for understanding how individual this compound molecules will interact with each other to form the ordered structures of liquid crystal phases.

| Property | Description | Typical Information Yielded |

| Optimized Geometry | The lowest energy arrangement of atoms in the molecule. | Provides precise bond lengths, bond angles, and dihedral angles. |

| Dipole Moment (µ) | A measure of the separation of positive and negative electrical charges within the molecule. | Influences the dielectric anisotropy and alignment in electric fields. |

| Polarizability (α) | The ability of the molecule's electron cloud to be distorted by an electric field. | Contributes to the refractive index and intermolecular dispersion forces. |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Related to the molecule's ability to donate electrons. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Related to the molecule's ability to accept electrons. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates the chemical reactivity and electronic excitation energy. |

| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around the molecule. | Shows the charge distribution and predicts sites for intermolecular interactions. |

Molecular Dynamics Simulations for Mesophase Behavior and Dynamics

Molecular Dynamics (MD) simulations are a powerful computational technique used to study the physical movements of atoms and molecules over time. For this compound, MD simulations can provide detailed insights into its collective behavior and the formation of liquid crystalline phases (mesophases). These simulations model a system containing a large number of molecules and calculate the forces between them to simulate their motion based on classical mechanics.

By simulating the system at different temperatures and pressures, MD can be used to observe the transitions between the isotropic liquid, nematic, and smectic phases. These simulations can reveal how the flexible hexyl tail and the rigid benzonitrile (B105546) core of the molecule influence its packing and ordering. The dynamics of individual molecules, such as translational and rotational diffusion, can be tracked, providing information on how these motions change at phase transitions.

The Gay-Berne potential is a commonly used anisotropic potential in MD simulations of liquid crystals, as it can effectively model the shape and interactions of rod-like molecules. While specific MD studies on this compound were not found, simulations on similar liquid crystal molecules have successfully predicted phase diagrams and characterized the structure of different mesophases. For instance, simulations can show the formation of layered structures in smectic phases and the preferred orientational alignment in the nematic phase.

Computational Modeling of Orientational Ordering and Phase Phenomena

The defining characteristic of liquid crystals is the long-range orientational order of their constituent molecules. Computational models are essential for quantifying this order and understanding the phenomena associated with phase transitions. The primary metric for this is the nematic order parameter, often denoted as S. This parameter measures the degree to which the molecules are aligned along a common direction, known as the director.

Computational models, often in conjunction with MD simulations or Monte Carlo methods, can calculate the order parameter as a function of temperature. This allows for the precise determination of the nematic-isotropic phase transition temperature, where the long-range orientational order is lost. These models can also investigate the formation of topological defects, which are singularities in the orientation field that play a crucial role in the behavior of liquid crystals.

Furthermore, computational models can explore how molecular features, such as the length and flexibility of the alkyl chain in this compound, affect the stability and type of mesophases formed. For example, increasing the flexibility of a molecular tail can influence the stability of the smectic A phase relative to the nematic phase. By systematically varying molecular parameters within the model, researchers can gain a deeper understanding of the structure-property relationships that govern the phase behavior of this compound.

Theoretical Prediction of Electro-Optical Responses

The ability to manipulate the orientation of liquid crystal molecules with an external electric field is the basis for their widespread use in display technology and other electro-optical devices. Theoretical models are crucial for predicting and understanding these electro-optical responses. These models typically combine the principles of continuum theory with the molecular properties calculated from quantum chemical methods.

A key aspect of this modeling is the calculation of the Gibbs free energy of the liquid crystal system, which includes terms for the elastic deformation of the liquid crystal director and the energy of interaction with the applied electric field. By minimizing this free energy, the equilibrium orientation of the director field within a device can be determined for a given voltage.

From the director configuration, important electro-optical properties such as the change in refractive index (birefringence) and the transmittance of light through the liquid crystal cell can be predicted. These theoretical predictions are vital for the design and optimization of liquid crystal devices. While specific theoretical predictions for the electro-optical response of this compound are not detailed in the search results, the general approach would involve using its calculated dielectric anisotropy and elastic constants within a simulation program to model its switching behavior in an electric field. This allows for the analysis of properties like threshold voltage and response times, which are critical for practical applications.

Advanced Applications of 4 N Hexylbenzonitrile in Materials Science and Engineering

Integration in Organic Electronic Devices

The field of organic electronics has seen rapid growth, with a continuous search for new materials that offer improved performance, processability, and stability. aps.orgrsc.org Organic semiconductors are central to these advancements, and the molecular design of these materials is crucial for their electronic properties.

Organic semiconductors are broadly classified as p-type (hole-transporting) or n-type (electron-transporting) materials. mdpi.com The development of high-performance n-type organic semiconductors has historically lagged behind their p-type counterparts. The introduction of electron-withdrawing groups is a common strategy to lower the energy of the lowest unoccupied molecular orbital (LUMO), facilitating electron injection and transport, a key characteristic of n-type materials. mdpi.com

The cyano (-C≡N) group in 4-N-hexylbenzonitrile is a strong electron-withdrawing group. This feature suggests its potential utility in the design of n-type organic semiconductors. While not as extensively studied as other complex heterocyclic compounds, the benzonitrile (B105546) moiety can be a fundamental building block. The hexyl chain, on the other hand, imparts solubility in organic solvents, which is a significant advantage for solution-based processing techniques like spin coating and inkjet printing, common in the fabrication of organic electronic devices.

The performance of an organic semiconductor is not solely dependent on its molecular structure but also on its solid-state packing. The linear shape of this compound could facilitate π-π stacking, a crucial factor for efficient charge transport. The interplay between the polar nitrile group and the nonpolar alkyl chain can influence the molecular self-assembly and the resulting morphology of thin films, which in turn dictates the electronic performance of the device.

| Structural Feature | Potential Role in Organic Semiconductors | Reference |

|---|---|---|

| Benzonitrile Group | Induces n-type behavior due to the electron-withdrawing nature of the cyano group. Can enhance electron injection and transport. | mdpi.com |

| Hexyl Chain | Improves solubility for solution-based processing. Influences molecular packing and thin-film morphology. | |

| Linear Molecular Shape | May promote favorable π-π stacking for efficient charge transport. | rsc.org |

In many organic semiconductors, charge transport occurs via a "hopping" mechanism, where charge carriers (electrons or holes) jump between adjacent molecules. aps.org The rate of this hopping is influenced by several factors, including the distance between molecules (intermolecular packing) and the electronic coupling between them. aps.org

For a material like this compound, if integrated into a semiconductor formulation, the charge transport properties would be highly dependent on the molecular arrangement in the solid state. The efficiency of charge transport is often described by the charge mobility (µ), a measure of how quickly a charge carrier can move through a material under the influence of an electric field.

The charge transport in disordered organic semiconductors is often described by models such as the Gaussian disorder model, which considers charge carriers hopping between localized states with a Gaussian distribution of energies. gu.se The presence of the polar nitrile group in this compound could lead to significant electrostatic interactions, influencing the energetic landscape for charge transport.

| Factor | Description | Relevance to this compound | Reference |

|---|---|---|---|

| Intermolecular Packing | The distance and orientation between adjacent molecules. Closer packing generally leads to better charge transport. | The linear shape and hexyl chain of this compound would dictate its packing in the solid state. | aps.org |

| Electronic Coupling | The strength of the electronic interaction between adjacent molecules, which facilitates charge transfer. | The overlap of π-orbitals of the benzene (B151609) rings would be the primary contributor to electronic coupling. | rsc.org |

| Energetic Disorder | Variations in the energy levels of the hopping sites due to structural and electrostatic disorder. | The polar nitrile group could introduce significant electrostatic disorder. | gu.se |

Liquid Crystal Alignment Layers and Surface Engineering

The precise control of liquid crystal (LC) alignment is fundamental to the operation of liquid crystal displays (LCDs) and other LC-based devices. nih.gov This alignment is typically achieved using a specialized alignment layer on the substrate surface. nih.gov

A command layer is a surface that can control the alignment of a liquid crystal. researchgate.net Tunable command layers offer the ability to change the LC alignment in response to an external stimulus, such as light or an electric field. researchgate.net The interaction between the command layer and the liquid crystal molecules is key to achieving the desired orientation.

While not a command layer itself, this compound, as a liquid crystal material, can be aligned by such surfaces. The polar nitrile group of this compound can exhibit strong interactions with polar surfaces, while the nonpolar hexyl tail would prefer to align away from them. This amphiphilic character is crucial in determining its orientation at an interface. For instance, on a hydrophilic surface, the nitrile groups might anchor to the surface, leading to a specific alignment of the molecular axis.

The concept of a tunable command layer often involves a photosensitive material that can undergo a change in its molecular conformation or arrangement upon illumination, thereby altering the surface properties and the alignment of the adjacent liquid crystal. researchgate.net The response of a liquid crystal like this compound to such a surface would be dictated by the changes in surface energy and topology of the command layer.

Recent research has explored the use of non-conventional alignment layers, including rubbed metallic surfaces, to control liquid crystal orientation. nih.gov For rubbed metallic films, a homogeneous planar alignment of liquid crystals has been observed. nih.gov This method could eliminate the need for traditional organic alignment layers in certain applications.

The interaction of this compound with a metallic surface would be complex. The nitrile group, with its significant dipole moment, could interact strongly with a metal surface. The nature of this interaction, whether it leads to a planar (parallel to the surface) or homeotropic (perpendicular to the surface) alignment, would depend on the specific metal, its surface preparation, and the resulting surface energy.

The ability to control the alignment of liquid crystals on metallic surfaces is important for the development of novel devices, such as tunable microwave and infrared components, where the liquid crystal is in direct contact with a conductive layer. nih.gov The specific properties of this compound, such as its dielectric anisotropy and refractive indices, would be critical for the performance of such devices.

Development of Liquid Crystal-Based Sensor Technologies

The sensitive response of liquid crystals to their environment makes them excellent candidates for sensor applications. nih.govrsc.org LC-based sensors can detect a wide range of chemical and biological analytes. nih.gov The detection mechanism is typically based on the disruption of the liquid crystal's alignment at an interface upon the binding of an analyte, leading to a change in the optical appearance of the LC film. rsc.org

This compound, as a nematic liquid crystal, could be a component in such sensing systems. Its orientation can be readily disturbed by the presence of molecules at the interface. The polar nitrile group can participate in hydrogen bonding or dipole-dipole interactions with analytes, while the hexyl tail can interact with hydrophobic species. This dual functionality makes it potentially sensitive to a variety of molecules.

For example, an LC-based sensor for a specific biomolecule might involve functionalizing a surface with a receptor that binds to that biomolecule. When the liquid crystal, or a mixture containing it, is placed on this surface, it adopts a specific alignment. Upon introduction of the target biomolecule, the binding event at the surface disrupts the interface, causing a change in the liquid crystal's orientation. This change can be easily observed with polarized light, providing a simple and label-free detection method. mdpi.com

Future Research Directions and Emerging Paradigms

Exploration of Hybrid and Composite Materials Incorporating Benzonitrile (B105546) Moieties

A significant frontier in the development of advanced materials is the creation of hybrid and composite systems that synergistically combine the properties of liquid crystals with other materials, such as polymers and nanoparticles. For mesogens like 4-N-hexylbenzonitrile, incorporation into these multicomponent systems can lead to enhanced functionality and novel applications.

One of the most established areas of research is in Polymer-Dispersed Liquid Crystals (PDLCs) . In these materials, micro- or nanometer-sized droplets of a liquid crystal, such as this compound, are embedded within a solid polymer matrix. nih.gov The resulting composite film can be switched from an opaque, light-scattering state to a transparent state by the application of an electric field. materiability.com Future research in this area is focused on optimizing the electro-optical properties of PDLCs by carefully selecting the polymer matrix and the liquid crystal component. The goal is to achieve lower driving voltages, faster switching times, and higher contrast ratios. nih.gov

The introduction of nanoparticles into a liquid crystal host, including those based on benzonitrile moieties, represents another promising avenue of investigation. Doping with various nanoparticles, such as metallic, metal-oxide, and carbon-based nanomaterials, has been shown to significantly alter the physical properties of the liquid crystal. asianpubs.orgijap-iq.com For instance, the addition of nanoparticles can lead to a reduction in the driving voltage and an improvement in the electro-optical response of the liquid crystal device. mdpi.commdpi.com The specific effects of nanoparticle doping can be tailored by controlling the size, shape, and concentration of the nanoparticles.

Future investigations in this domain will likely focus on the development of multifunctional hybrid materials. For example, the incorporation of magnetic nanoparticles could lead to materials that are responsive to both electric and magnetic fields. Similarly, the use of fluorescent or plasmonic nanoparticles could enable the creation of novel optical and sensing devices. A key challenge will be to achieve a stable and uniform dispersion of nanoparticles within the liquid crystal matrix to ensure reproducible and reliable performance.

| Nanoparticle Type | Potential Effect on Liquid Crystal Properties | Emerging Application |

|---|---|---|

| Metallic (e.g., Gold, Silver) | Enhanced electro-optical characteristics, improved contrast ratio. asianpubs.org | Advanced display technologies, plasmonic devices. |

| Metal-Oxide (e.g., MgO, SiO2) | Reduced driving voltage, enhanced dielectric properties. asianpubs.orgmdpi.comd-nb.info | Low-power consumption smart windows, optical shutters. |

| Carbon Nanotubes (CNTs) | Modified impedance and optical transmittance. asianpubs.orgijap-iq.com | Conductive liquid crystal composites, advanced sensors. |

Advanced Design Principles for Next-Generation Mesogenic Materials

The molecular architecture of a liquid crystal is paramount in determining its physical properties and potential applications. Future research will increasingly focus on the rational design of novel mesogenic materials based on the benzonitrile scaffold to achieve enhanced performance and new functionalities.

A key area of development is the creation of stimuli-responsive liquid crystals . These materials are designed to undergo a change in their physical properties in response to external stimuli such as light, temperature, or pH. rsc.org For example, the incorporation of photosensitive moieties, like azobenzene, into a benzonitrile-based mesogen could lead to materials that exhibit photo-switchable liquid crystalline phases. This would enable the development of light-addressable displays and optical data storage devices.

Another emerging design principle is the synthesis of asymmetric or "bent-core" liquid crystals . Unlike the rod-like shape of conventional calamitic liquid crystals, these molecules possess a bent or banana-like geometry. This unique molecular shape can lead to the formation of novel liquid crystalline phases with properties such as spontaneous polarization, which are of interest for applications in ferroelectric displays and nonlinear optics. Designing bent-core mesogens that incorporate the benzonitrile moiety could lead to new materials with unique electro-optical properties.

Furthermore, the development of polymeric and oligomeric liquid crystals based on benzonitrile repeating units is a promising direction. These materials combine the properties of liquid crystals with the processability and mechanical robustness of polymers. For instance, liquid crystal elastomers (LCEs) are cross-linked polymer networks that can exhibit large, reversible shape changes in response to external stimuli. The incorporation of benzonitrile-based mesogens into LCEs could lead to the development of novel actuators, artificial muscles, and soft robotics.

| Design Principle | Key Feature | Potential Application |

|---|---|---|

| Stimuli-Responsive Design | Incorporation of moieties that respond to light, temperature, or pH. rsc.org | Smart sensors, optical data storage, drug delivery systems. rsc.org |

| Asymmetric/Bent-Core Architectures | Non-linear molecular geometry leading to novel phase behavior. | Ferroelectric displays, nonlinear optics, advanced displays. |

| Polymer and Oligomer Integration | Combination of liquid crystalline properties with polymer characteristics. | Actuators, soft robotics, flexible electronics. |

Synergistic Approaches Combining Experimental and Computational Methodologies

The complexity of liquid crystalline systems necessitates a collaborative approach that integrates experimental synthesis and characterization with computational modeling and simulation. This synergistic methodology is crucial for accelerating the discovery and optimization of new materials based on this compound and related compounds.

Computational methods , such as molecular dynamics (MD) simulations and density functional theory (DFT) calculations, provide invaluable insights into the molecular-level behavior of liquid crystals. MD simulations can be used to predict the phase behavior, ordering, and dynamic properties of mesogens like 4-alkyl-4'-cyanobiphenyls, which are structurally similar to this compound. researchgate.net These simulations can elucidate the relationship between molecular structure and macroscopic properties, guiding the design of new molecules with desired characteristics. For instance, simulations can predict how modifications to the alkyl chain length or the introduction of different functional groups will affect the stability and properties of the liquid crystalline phases.

DFT calculations, on the other hand, can be employed to determine the electronic properties of benzonitrile derivatives, such as their dipole moments and polarizabilities. researchgate.net This information is critical for understanding their response to electric fields and for designing materials with optimized electro-optical properties.

Experimental techniques are essential for the synthesis of new materials and the validation of computational predictions. The synthesis of novel benzonitrile-based mesogens allows for the systematic investigation of structure-property relationships. Advanced characterization techniques, such as polarizing optical microscopy, differential scanning calorimetry, and X-ray diffraction, are used to identify the liquid crystalline phases and determine their transition temperatures. Furthermore, electro-optical measurements provide crucial data on the performance of these materials in device applications.

The future of liquid crystal research will rely heavily on a feedback loop between computational prediction and experimental validation. smartfilm.com.my Computational screening of virtual libraries of benzonitrile derivatives can identify promising candidates for synthesis, significantly reducing the time and resources required for materials discovery. Conversely, experimental results can be used to refine and validate the computational models, leading to more accurate predictions and a deeper fundamental understanding of the underlying physics and chemistry of these fascinating materials.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic techniques for characterizing 4-N-hexylbenzonitrile, and how should data interpretation be approached?

- Methodological Answer : Utilize nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, focusing on aromatic proton signals (δ 7.4–7.8 ppm) and the hexyl chain’s aliphatic protons (δ 0.8–1.6 ppm). Infrared (IR) spectroscopy is critical for identifying the nitrile group’s stretching vibration (~2220 cm⁻¹). Mass spectrometry (MS) can confirm molecular weight (e.g., m/z 229.3 for [M+H]⁺). Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

- Methodological Answer : Avoid skin/eye contact and inhalation by using nitrile gloves, safety goggles, and fume hoods. In case of exposure, rinse skin with soap/water (15+ minutes for eyes) and seek medical attention. Store in sealed containers at room temperature, away from oxidizers. Monitor air quality to ensure particulate levels remain below OSHA thresholds .

Q. How can researchers synthesize this compound with high purity (>98%)?

- Methodological Answer : Optimize nucleophilic substitution reactions between 4-fluorobenzonitrile and hexylamine under inert atmospheres. Use catalysts like K₂CO₃ in dimethylformamide (DMF) at 80–100°C for 12–24 hours. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) and validate purity via HPLC with UV detection at 254 nm .

Advanced Research Questions

Q. How can contradictions in reported thermal stability data for this compound be resolved?

- Methodological Answer : Discrepancies in decomposition temperatures (e.g., 180–220°C) may arise from impurities or varying heating rates. Conduct differential scanning calorimetry (DSC) at controlled ramp rates (e.g., 5°C/min under nitrogen). Compare results with CRC Handbook’s standardized protocols and replicate studies using ultra-high-purity samples (>99.9%) .

Q. What strategies mitigate byproduct formation during the synthesis of this compound derivatives?

- Methodological Answer : Byproducts like 4-alkoxybenzonitriles can form via competing elimination pathways. Suppress these by using anhydrous solvents, lowering reaction temperatures, and introducing radical inhibitors (e.g., BHT). Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry (e.g., 1.2:1 hexylamine:4-fluorobenzonitrile) .

Q. What methodologies are effective for assessing the ecological impact of this compound?

- Methodological Answer : Perform in silico persistence-bioaccumulation-toxicity (PBT) assessments using tools like EPI Suite. Experimentally determine soil mobility via OECD Guideline 121 (column leaching tests) and biodegradability via closed-bottle tests. Note that current data gaps require extrapolation from structurally similar nitriles .

Q. How can researchers optimize solvent systems for crystallizing this compound in single-crystal X-ray studies?

- Methodological Answer : Use mixed solvents (e.g., ethanol/water or acetone/hexane) to achieve slow evaporation. Maintain supersaturation by cooling from 50°C to 4°C over 48 hours. Validate crystal quality via X-ray diffraction (e.g., R-factor < 0.05) and compare with Acta Crystallographica datasets .

Data Contradiction and Reproducibility

Q. How should researchers address variability in reported solubility values for this compound?

- Methodological Answer : Solubility discrepancies (e.g., in DMSO vs. ethanol) may stem from measurement techniques (e.g., gravimetric vs. UV/Vis). Standardize protocols by saturating solvents at 25°C for 24 hours, filtering through 0.22 µm membranes, and quantifying via calibrated UV absorbance. Report results with error margins (±5%) .

Q. What experimental controls are critical when evaluating this compound’s reactivity in cross-coupling reactions?

- Methodological Answer : Include palladium catalysts (e.g., Pd(PPh₃)₄) and aryl halide controls to distinguish nitrile-specific reactivity. Monitor reaction progress via GC-MS and quantify yields using internal standards (e.g., triphenylmethane). Replicate under inert conditions to exclude oxygen/moisture interference .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.